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molecular formula C22H29Cl3N4O B8580365 3-Amino-4-phenyl-1-[N-(4-pyridin-2-yl-benzyl)-hydrazino]-butan-2-ol trihydrochloride

3-Amino-4-phenyl-1-[N-(4-pyridin-2-yl-benzyl)-hydrazino]-butan-2-ol trihydrochloride

Cat. No. B8580365
M. Wt: 471.8 g/mol
InChI Key: NJYXKWPIADSLCM-UHFFFAOYSA-N
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Patent
US09095620B2

Procedure details

The Boc-aza-isostere (7) (1.2 g, 2.1 mmol) was taken up in 1,4-dioxane (16 mL), and stirred at room temperature, under nitrogen. After five minutes, 4N HCl (12 mL) was added via syringe. There was immediate precipitate formation, and the mixture was stirred at room temperature, under nitrogen. After approximately 18 hours, the dioxane was removed under reduced pressure. The yellow residue was azeotroped with toluene (3×25 mL), and then dried under high vacuum. After 6 hours under high vacuum, 0.92 g (91%) of (8) was obtained as a yellow solid. 1H NMR (CD3OD) δ 8.87 (d, 1H), 8.69 (m, 1H), 8.42 (d, 1H), 8.06 (m, 3H), 7.80 (d, 2H), 7.28 (m, 6H), 4.25 (m, 3H), 3.13 (m, 2H), 2.88 (d, 2H); MS (M)+=472.
[Compound]
Name
Boc-aza
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Four
Name
Yield
91%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][N:9]([CH2:23][CH:24]([OH:41])[CH:25]([NH:33]C(OC(C)(C)C)=O)[CH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=2)=[CH:13][CH:12]=1)=O)(C)(C)C.[ClH:42]>O1CCOCC1>[ClH:42].[ClH:42].[ClH:42].[NH2:33][CH:25]([CH2:26][C:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1)[CH:24]([OH:41])[CH2:23][N:9]([CH2:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=2)=[CH:13][CH:12]=1)[NH2:8] |f:3.4.5.6|

Inputs

Step One
Name
Boc-aza
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NN(CC1=CC=C(C=C1)C1=NC=CC=C1)CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
16 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature, under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature, under nitrogen
WAIT
Type
WAIT
Details
After approximately 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the dioxane was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The yellow residue was azeotroped with toluene (3×25 mL)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
WAIT
Type
WAIT
Details
After 6 hours under high vacuum
Duration
6 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Cl.Cl.Cl.NC(C(CN(N)CC1=CC=C(C=C1)C1=NC=CC=C1)O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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